3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole
CAS No.: 888723-43-1
Cat. No.: VC8309185
Molecular Formula: C11H7BrFNO2
Molecular Weight: 284.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888723-43-1 |
|---|---|
| Molecular Formula | C11H7BrFNO2 |
| Molecular Weight | 284.08 g/mol |
| IUPAC Name | 2-bromo-1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanone |
| Standard InChI | InChI=1S/C11H7BrFNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2 |
| Standard InChI Key | MHGWOWJBQRRVJE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)F |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a five-membered isoxazole ring (C₃H₃NO) substituted at positions 3 and 5. The 3-position is occupied by a 4-fluorophenyl group, while the 5-position features a 2-bromoacetyl moiety. The isoxazole ring’s oxygen and nitrogen atoms at positions 1 and 2 contribute to its electronic heterogeneity, influencing reactivity and intermolecular interactions .
Stereoelectronic Features
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Molecular Formula: C₁₁H₇BrFNO₂
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SMILES: C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)F
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InChI Key: MHGWOWJBQRRVJE-UHFFFAOYSA-N
The bromoacetyl group introduces a potent electrophilic site at the carbonyl carbon, enabling nucleophilic substitution reactions. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, a trait leveraged in CNS-active drugs .
Physicochemical Properties
Predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, provide insights into its gas-phase conformation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 283.97170 | 157.9 |
| [M+Na]⁺ | 305.95364 | 161.4 |
| [M-H]⁻ | 281.95714 | 158.9 |
These metrics are critical for mass spectrometry-based identification in complex matrices .
Synthesis and Derivative Formation
Derivative Utility
The bromoacetyl group’s reactivity facilitates:
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Nucleophilic Displacements: Substitution with amines or thiols to form amides or thioesters.
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Cross-Coupling Reactions: Suzuki-Miyaura couplings utilizing the aryl bromide .
Future Directions and Research Gaps
Despite its synthetic accessibility, pharmacological data for 3-[(4-fluorophenyl)-5-(2-bromoacetyl)]isoxazole are absent. Prioritized studies include:
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